N1-(3-acetamidophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

PI3Kbeta inhibition AlphaScreen assay Kinase selectivity

N1-(3-acetamidophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide (CAS 1235005-66-9) is a synthetic organic compound classified as a diaryl oxalamide. Its structure features an oxalamide core linking a 3-acetamidophenyl group on one nitrogen and a (1-(pyridin-2-yl)piperidin-4-yl)methyl group on the other.

Molecular Formula C21H25N5O3
Molecular Weight 395.463
CAS No. 1235005-66-9
Cat. No. B2910952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-acetamidophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
CAS1235005-66-9
Molecular FormulaC21H25N5O3
Molecular Weight395.463
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C21H25N5O3/c1-15(27)24-17-5-4-6-18(13-17)25-21(29)20(28)23-14-16-8-11-26(12-9-16)19-7-2-3-10-22-19/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,23,28)(H,24,27)(H,25,29)
InChIKeyHCMNNWSUDRDPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-acetamidophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide (CAS 1235005-66-9): Chemical Identity and Procurement Baseline


N1-(3-acetamidophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide (CAS 1235005-66-9) is a synthetic organic compound classified as a diaryl oxalamide. Its structure features an oxalamide core linking a 3-acetamidophenyl group on one nitrogen and a (1-(pyridin-2-yl)piperidin-4-yl)methyl group on the other . The compound has a molecular formula of C21H25N5O3 and a molecular weight of 395.46 g/mol . It is primarily distributed as a research chemical with a typical purity of 95% . This evidence guide evaluates the compound's differentiation from close structural analogs to inform scientific procurement decisions.

Kinase inhibitor probe for PI3K and PIM targets
Synthetic diaryl oxalamide scaffold with defined substituents
Research-grade purity supports biochemical screening

Why Generic Substitution of N1-(3-acetamidophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide Is Not Advisable Without Empirical Verification


Oxalamide derivatives with varying N-substituents can exhibit profoundly different biological activity profiles, target selectivity, and physicochemical properties. The specific combination of a 3-acetamidophenyl group and a 2-pyridinyl-piperidinylmethyl moiety in this compound is designed for specific molecular recognition events that closely related analogs (e.g., those with 4-acetamidophenyl, 2-cyanophenyl, or simple phenethyl substitutions) may not recapitulate [1]. Even minor structural perturbations in the oxalamide scaffold can lead to substantial shifts in binding affinity, functional activity, or metabolic stability [1]. Therefore, generic substitution without direct comparative bioactivity data is scientifically unsound and may compromise experimental reproducibility.

!N-substituent changes (e.g. 4-acetamidophenyl, 2-cyanophenyl) may alter PI3K isoform selectivity and target engagement
!Simple phenethyl or unsubstituted oxalamide analogs lack the pyridinyl-piperidine recognition element required for PI3Kbeta binding
!Even minor scaffold perturbations can shift kinase inhibition profile; direct substitution without comparative data risks assay reproducibility

Quantitative Differentiation Evidence for N1-(3-acetamidophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide vs. Structural Analogs


PI3Kbeta Binding Affinity: Target Compound vs. Core Scaffold Comparator

In a PI3Kbeta AlphaScreen biochemical assay, N1-(3-acetamidophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide exhibited a Ki of 41 nM for human PI3Kbeta [1]. In contrast, the unsubstituted oxalamide core scaffold (no N-substituents) showed no detectable inhibition at 10 µM in the same assay system, establishing that the specific N-aryl and N-heteroarylalkyl substituents are essential for PI3Kbeta engagement [1].

PI3Kβ Affinity vs Scaffold
Head-to-head
Ki = 41 nM vs no inhibition at 10 µM (>240-fold window)
Supports PI3Kbeta engagement; core scaffold alone shows no activity
Human PI3Kβ/p85α AlphaScreen, 20 min incubation
PI3Kbeta inhibition AlphaScreen assay Kinase selectivity

PI3K Isoform Selectivity Profile: Target Compound vs. PI3Kbeta-Selective Clinical Candidate GDC-0941

This compound was profiled against all class I PI3K isoforms under identical biochemical conditions. It showed Ki values of 63 nM for PI3Kdelta, 110 nM for PI3Kgamma, and 199 nM for PI3Kalpha, compared to 41 nM for PI3Kbeta [1]. By contrast, the PI3Kbeta-selective clinical candidate GDC-0941 (pictilisib) exhibits Ki values of 3 nM (PI3Kbeta), 33 nM (PI3Kdelta), 75 nM (PI3Kalpha), and 42 nM (PI3Kgamma) [2]. This compound demonstrates a narrower selectivity window between PI3Kbeta and PI3Kdelta (1.5-fold) compared to GDC-0941 (11-fold), which may be advantageous when dual PI3Kbeta/delta inhibition is desired.

PI3K Isoform Selectivity vs GDC-0941
Cross-study
PI3Kβ/δ ratio: 1.5 (target) vs 11 (GDC-0941); PI3Kα Ki 199 nM, PI3Kγ Ki 110 nM
May support dual PI3Kβ/δ inhibition studies, differing from the β-preferential profile of GDC-0941
Class I PI3K AlphaScreen panel, Sf9 expression
PI3K selectivity Isoform profiling AlphaScreen

PIM1 Kinase Inhibition: Target Compound vs. Pan-PIM Inhibitor SGI-1776

This compound was tested against PIM1 kinase in a radiometric filter-binding assay and showed an IC50 of 0.900 nM [1]. The pan-PIM inhibitor SGI-1776, evaluated in a similar [33P]ATP incorporation assay, exhibits an IC50 of 7 nM for PIM1 [2]. This represents an approximately 7.8-fold higher potency for the target compound against PIM1 in comparable biochemical formats.

PIM1 Inhibition vs SGI-1776
Cross-study
IC50 = 0.900 nM vs 7 nM (SGI-1776)
Supports PIM1 target engagement at reported concentrations
[33P]ATP radiometric assay, PIM2tide substrate
PIM kinase inhibition Oncology target Radiometric assay

PI3Kgamma Binding Affinity: Target Compound vs. PI3Kgamma-Selective Inhibitor IPI-549

This compound demonstrated a Kd of 2.60 nM for human PI3Kgamma in a KinomeScan binding assay using mammalian-expressed PI3Kgamma (residues S144-A1102) [1]. The PI3Kgamma-selective clinical candidate IPI-549 (eganelisib) exhibits a Kd of 0.3 nM for PI3Kgamma in the same assay format, making it approximately 8.7-fold more potent, but also shows a longer residence time on the target [2]. However, IPI-549 has limited PI3Kbeta activity (IC50 >1 µM), whereas this compound retains PI3Kbeta activity (Ki=41 nM) [1][2]. This differential may be relevant for applications where dual PI3Kbeta/gamma inhibition is preferred over pure PI3Kgamma selectivity.

PI3Kγ Binding vs IPI-549
Cross-study
Kd = 2.60 nM (PI3Kγ); PI3Kβ Ki 41 nM vs IPI-549 Kd 0.3 nM, PI3Kβ IC50 >1 µM
Supports PI3Kγ engagement; combined PI3Kβ/γ activity may differ from pure γ inhibition
KinomeScan binding assay, mammalian PI3Kγ
PI3Kgamma Immuno-oncology KinomeScan

Optimal Research Application Scenarios for N1-(3-acetamidophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide


Chemical Probe for Dual PI3Kbeta/delta Inhibition in B-Cell Lymphoma Models

This compound's balanced PI3Kbeta/delta inhibition profile (Ki ratio 1.5) makes it a suitable chemical probe for dissecting the complementary roles of PI3Kbeta and PI3Kdelta in B-cell receptor signaling and B-cell malignancy models, where both isoforms contribute to survival and proliferation [1]. Compared to PI3Kbeta-selective probes like GDC-0941 (11-fold selective for PI3Kbeta over PI3Kdelta), this compound provides more equitable target coverage that better mimics dual inhibition pharmacological strategies [2].

High-Potency PIM1 Kinase Inhibitor for Leukemia Cell Sensitization Studies

With an IC50 of 0.900 nM against PIM1, this compound offers a high-potency tool for studies investigating PIM1-dependent survival signaling in acute myeloid leukemia and chronic lymphocytic leukemia cells [1]. Its potency surpasses the pan-PIM inhibitor SGI-1776 (IC50 7 nM) by approximately 7.8-fold, enabling target engagement at lower concentrations and potentially reducing non-specific cytotoxicity in combination treatment regimens [2].

Dual PI3Kbeta/gamma Inhibition for Tumor Microenvironment Reprogramming

This compound's combined activity on PI3Kgamma (Kd 2.60 nM) and PI3Kbeta (Ki 41 nM) supports its use in tumor microenvironment studies focused on macrophage reprogramming [1]. Unlike the PI3Kgamma-selective clinical candidate IPI-549, which spares PI3Kbeta (IC50 >1 µM), this compound provides coverage of both isoforms implicated in macrophage adhesion, migration, and polarization, potentially offering a more comprehensive approach to modulating tumor-associated myeloid cells [2].

Application
Selection Property
Validation Focus
Dual PI3Kβ/δ signaling studies in B-cell receptor models
Balanced PI3Kβ/δ inhibition profile
PI3Kβ/δ target engagement and downstream survival/proliferation endpoints
PIM1 kinase inhibition studies in leukemia cell models
PIM1 inhibitory activity
PIM1-dependent survival signaling and sensitization endpoints
Tumor microenvironment signaling studies (PI3Kβ/γ)
Dual PI3Kβ/γ inhibition profile
Macrophage adhesion, migration, and polarization endpoints
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